REACTION_CXSMILES
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B(Br)(Br)Br.C[O:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][C:14]2[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=2)=[CH:9][CH:8]=1>ClCCl>[C:17]1([CH3:20])[CH:16]=[CH:15][C:14]([O:13][C:10]2[CH:11]=[CH:12][C:7]([OH:6])=[CH:8][CH:9]=2)=[CH:19][CH:18]=1
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Name
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|
Quantity
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7.75 mL
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Type
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reactant
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Smiles
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B(Br)(Br)Br
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Name
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|
Quantity
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0.75 g
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Type
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reactant
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Smiles
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COC1=CC=C(C=C1)OC1=CC=C(C=C1)C
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Name
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Quantity
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10 mL
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Type
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solvent
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Smiles
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ClCCl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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C1(=CC=C(C=C1)OC1=CC=C(C=C1)O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |